molecular formula C16H12F6N4O4S B4595811 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

Cat. No.: B4595811
M. Wt: 470.3 g/mol
InChI Key: KFBMTTXXXMTDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H12F6N4O4S and its molecular weight is 470.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is 470.04834502 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound is involved in the synthesis of various derivatives through reactions like cyclocondensation and cycloaddition. For instance, derivatives incorporating pyrazolone, Isoxazolone, Pyrimidinone, and Pyrimidinothione have been synthesized using these methods (Soleiman, Koraiem, & Mahmoud, 2005).

Versatile Electrophore Reagent

  • Acetamide, a derivative of this compound, has been used as a versatile aminoacetamide electrophore reagent named AMACE1. This has applications in the area of trace organic analysis, especially for organic analytes containing a keto or carboxylic acid group (Lu & Giese, 2000).

Antimicrobial Activities

  • New thiazole and pyrazole derivatives based on this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited promising activities, demonstrating the compound's potential in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Crystallography and Structural Analysis

  • The compound's derivatives have been studied in crystallography for understanding the molecular structure and interactions. For example, an oxidatively coupled dimer of paracetamol, a derivative, has been analyzed for its crystal structure involving hydrogen-bonded networks (Clegg et al., 1998).

Pharmacokinetics and Metabolism

  • The thiouracil derivative of this compound has been studied for its pharmacokinetics and disposition in animals and humans, especially in the context of cardiovascular diseases. This research helps in understanding how the compound behaves in biological systems (Dong et al., 2016).

Antioxidant Activity

  • Phenolic derivatives of the compound, like acetaminophen, have been studied for their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. This shows the compound's potential in antioxidant therapies (Dinis, Madeira, & Almeida, 1994).

Anti-inflammatory and Analgesic Activities

  • Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown significant activities, indicating the compound's relevance in pain and inflammation management (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Properties

IUPAC Name

2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N4O4S/c1-6(27)23-11-12(29)25-14(26-13(11)30)31-5-10(28)24-9-3-7(15(17,18)19)2-8(4-9)16(20,21)22/h2-4H,5H2,1H3,(H,23,27)(H,24,28)(H2,25,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBMTTXXXMTDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.